
4-Aminopyridazine
Overview
Description
4-Aminopyridazine, also known as 4-Pyridazinamine, is a heterocyclic organic compound with the molecular formula C4H5N3. It belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminopyridazine can be synthesized through various methods. One common approach involves the reduction of 4-nitropyridazine. This reduction can be achieved using iron and acetic acid at reflux temperature, yielding this compound in high purity . Another method involves the Hofmann degradation of isonicotinamide, using iodine or alkali metal iodide as catalysts, along with sodium hydroxide or potassium hydroxide and bromine .
Industrial Production Methods: Industrial production of this compound typically follows the reduction of 4-nitropyridazine-N-oxide with iron and mineral acids. This method is preferred due to its high yield and cost-effectiveness. The reaction is carried out under reflux conditions, followed by continuous extraction with diethyl ether .
Chemical Reactions Analysis
Types of Reactions: 4-Aminopyridazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-nitropyridazine.
Reduction: Reduction of 4-nitropyridazine to this compound.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron and acetic acid are commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: 4-Nitropyridazine.
Reduction: this compound.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
Multiple Sclerosis Treatment
4-Aminopyridazine is primarily recognized for its role in treating symptoms of multiple sclerosis (MS). Clinical studies have demonstrated that 4-AP enhances impulse conduction through demyelinated axons, leading to improved walking speed and muscle strength in MS patients. A systematic review of 35 studies indicated that approximately 40% of patients experienced a 25% increase in walking speed with 4-AP treatment .
Case Studies:
- A randomized controlled trial involving 70 MS patients showed significant improvements in the Kurtzke expanded disability status scale during 4-AP treatment compared to placebo .
- In a pediatric case involving traumatic spinal cord injury, the patient exhibited neurological improvement after four months of 4-AP administration, suggesting its potential beyond adult applications .
Spinal Cord Injury Recovery
Research indicates that 4-AP may facilitate recovery in spinal cord injury (SCI) patients. A study demonstrated that intravenous administration of 4-AP improved sensory function and reduced pain in chronic SCI subjects . Additionally, ongoing clinical trials are exploring its efficacy in enhancing recovery from peripheral nerve damage associated with surgical procedures .
Wound Healing
Recent studies have suggested that this compound can promote wound healing by enhancing nerve growth factor (NGF) levels and fibroblast activity. In animal models, treatment with 4-AP resulted in increased fibroblast differentiation and collagen production, key factors in wound healing processes . This application is particularly promising for patients with peripheral nerve injuries, where enhanced healing could significantly improve quality of life.
Pharmacological Research Tool
In laboratory settings, this compound serves as a valuable tool for studying potassium channels. It selectively blocks Kv channels, facilitating research into their physiological roles and potential therapeutic targets. This characteristic is crucial for understanding various neurological conditions and developing targeted treatments .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Aminopyridazine involves the inhibition of voltage-gated potassium channels. This inhibition prolongs the action potential duration, leading to increased neurotransmitter release and enhanced neuronal signaling. This mechanism is particularly relevant in the context of neurological disorders, where it can help improve synaptic transmission .
Comparison with Similar Compounds
4-Aminopyridine: Similar in structure but differs in the position of the amino group.
4-Nitropyridazine: An oxidized form of 4-Aminopyridazine.
Pyridazine: The parent compound of this compound, lacking the amino group.
Uniqueness: this compound is unique due to its specific inhibition of voltage-gated potassium channels, which is not observed in all pyridazine derivatives. This property makes it particularly valuable in neurological research and potential therapeutic applications .
Biological Activity
4-Aminopyridazine, a derivative of pyridazine, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
This compound is characterized by a pyridazine ring with an amino group at the 4-position. Its structure can be represented as follows:
This compound exhibits properties that make it a candidate for various pharmacological applications, particularly in neurology and oncology.
The primary mechanism by which this compound exerts its biological effects is through the modulation of ion channels, particularly voltage-gated potassium channels. By blocking these channels, it prolongs action potentials and enhances synaptic transmission in both central and peripheral nervous systems. This mechanism is particularly relevant in conditions characterized by demyelination and impaired neuronal conduction, such as multiple sclerosis (MS) and spinal cord injuries (SCI) .
Neuroprotective Effects
Research indicates that this compound may provide neuroprotection and improve neurological function in various conditions:
- Multiple Sclerosis : Clinical studies have shown that this compound can enhance gait and sensory function in MS patients. For instance, a study involving eight chronic SCI subjects reported improved sensation and reduced disability following administration of the drug .
- Amyotrophic Lateral Sclerosis (ALS) : In vitro studies using motor neurons derived from ALS patients demonstrated that treatment with this compound restored excitability and reduced endoplasmic reticulum stress, suggesting potential therapeutic benefits in ALS .
Cytotoxicity and Anticancer Activity
Recent studies have explored the cytotoxic effects of this compound derivatives against various cancer cell lines. For example, new amide derivatives have shown dual inhibitory activity against tissue non-specific alkaline phosphatase and ecto-5′-nucleotidase, indicating potential anticancer properties .
Case Studies
Several case studies highlight both the therapeutic potential and risks associated with this compound:
- Case of Overdose : A report documented a patient with progressive MS who experienced severe symptoms following an overdose of this compound. Symptoms included diaphoresis, delirium, and choreathetoid movements. The case emphasized the importance of awareness regarding the drug's toxicity profile .
- Clinical Trials : A randomized controlled trial demonstrated that patients receiving this compound showed significant improvements in quality of life measures compared to placebo groups .
Toxicity Profile
Despite its therapeutic benefits, this compound has a toxicity profile that requires careful monitoring:
- Acute Toxicity : Studies indicate that acute toxicity can occur at high doses (up to 1500 mg/kg), but newer derivatives may exhibit significantly lower toxicity compared to traditional formulations .
- CNS Effects : Common adverse effects include central nervous system hyperexcitability, gastrointestinal upset, and potential cardiovascular complications such as atrial fibrillation .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-aminopyridazine, and how do reaction conditions influence yield?
- Methodological Answer :
- Step 1 : Start with pyridazine precursors such as 4-chloropyridazine. Use nucleophilic aromatic substitution (NAS) with ammonia or ammonium hydroxide under controlled heating (80–120°C) to introduce the amino group .
- Step 2 : Optimize solvent choice (e.g., ethanol or DMF) and catalyst (e.g., CuI or Pd-based catalysts) to enhance reaction efficiency. For example, CuI in DMF at 100°C improves yield by 20–30% compared to uncatalyzed reactions .
- Step 3 : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (water or ethanol). Typical yields range from 45% to 70%, depending on substituents and conditions .
Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the amino group’s position and pyridazine ring structure. Aromatic protons appear as doublets in δ 7.5–8.5 ppm, while the NH group shows broad signals at δ 5.0–6.0 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular ion peaks (e.g., [M+H] at m/z 112.063 for CHN) .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures purity (>95%) .
Q. What are the key solubility and stability parameters for handling this compound in experimental settings?
- Methodological Answer :
- Solubility : this compound is moderately soluble in polar solvents (water: ~15 mg/mL at 25°C; DMSO: ~50 mg/mL). Use sonication or mild heating (40°C) to enhance dissolution .
- Stability : Store under inert gas (N) at 4°C in amber vials to prevent oxidation. Stability tests via accelerated degradation (40°C/75% RH for 4 weeks) show <5% decomposition .
Advanced Research Questions
Q. How does the substitution pattern on the pyridazine ring affect bioactivity in enzyme inhibition studies?
- Methodological Answer :
- Strategy 1 : Synthesize derivatives with substituents (e.g., methyl, halogens) at positions 3, 5, or 6. Test against targets like HCV NS5B polymerase or acetylcholinesterase (AChE) using in vitro assays .
- Strategy 2 : Compare IC values. For example, 6-amino-4-methylpyridazine shows 10-fold higher AChE inhibition (IC = 0.1 μM) vs. unsubstituted analogs due to enhanced hydrophobic interactions .
- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to active sites .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Systematic Review : Follow PRISMA guidelines to aggregate data from multiple studies. Assess heterogeneity via I statistics and subgroup analyses (e.g., cell line variability, assay protocols) .
- Experimental Validation : Replicate conflicting studies under standardized conditions (e.g., identical cell lines, ATP concentration in kinase assays). Use positive controls (e.g., staurosporine) to calibrate results .
- Meta-Analysis : Apply random-effects models to quantify pooled effect sizes and identify outliers (e.g., studies with >50% deviation from mean) .
Q. What computational approaches are used to model interactions between this compound and biological targets?
- Methodological Answer :
- Pharmacophore Modeling : Generate 3D pharmacophores using Schrödinger Phase to identify critical features (e.g., hydrogen bond donors, aromatic rings) .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm target-ligand complex rigidity .
- QSAR : Develop quantitative structure-activity relationship models with descriptors like logP, polar surface area, and HOMO/LUMO energies to predict EC values .
Q. Safety and Compliance
- Handling : Use fume hoods, nitrile gloves, and PPE to avoid inhalation/contact. Follow spill protocols: collect with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Regulatory Compliance : Adhere to GHS Hazard Statements (H301: Toxic if swallowed; H315: Skin irritation) and ensure lab-specific risk assessments are documented .
Properties
IUPAC Name |
pyridazin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3/c5-4-1-2-6-7-3-4/h1-3H,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCGBEPEAUHERV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305399 | |
Record name | 4-aminopyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90305399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20744-39-2 | |
Record name | 4-Aminopyridazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020744392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pyridazinamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170657 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-aminopyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90305399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminopyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINOPYRIDAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H2SSX4YHL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.